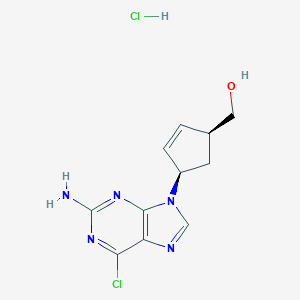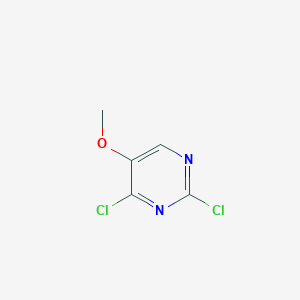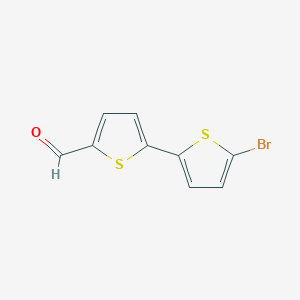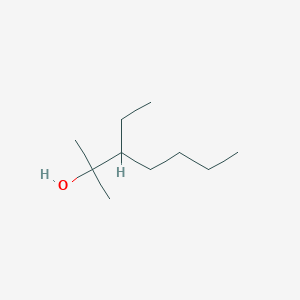
2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(hydroxymethyl)furan-3-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes an ethyl group at the second position, a hydroxymethyl group at the fourth position, and a ketone group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one typically involves the catalytic conversion of biomass-derived feedstocks. One common method starts with the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in a hydrothermal reaction. The HMF is then subjected to a condensation reaction with 3,3-Dimethyl-2-butanone to produce the target compound .
Industrial Production Methods
Industrial production of 2-Ethyl-4-(hydroxymethyl)furan-3-one often leverages green chemistry principles to ensure sustainability and efficiency. The process involves the use of renewable biomass feedstocks and environmentally benign catalysts. The two-step process mentioned above is scalable and can be adapted for large-scale production, making it a viable option for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-(hydroxymethyl)furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: 2-Ethyl-4-(carboxymethyl)furan-3-one.
Reduction: 2-Ethyl-4-(hydroxymethyl)furan-3-ol.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(hydroxymethyl)furan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(hydroxymethyl)furan-3-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating potential as an anti-infective agent . The compound’s reactivity is largely due to the presence of the furan ring, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4-(hydroxymethyl)furan-3-one can be compared with other furan derivatives such as:
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one, HMF is also a valuable platform chemical for producing biofuels and biochemicals.
2,5-Dimethylfuran (DMF): Another furan derivative used as a biofuel due to its high energy density.
2,5-Furandicarboxylic acid (FDCA): Used in the production of bio-based polymers.
The uniqueness of 2-Ethyl-4-(hydroxymethyl)furan-3-one lies in its specific functional groups, which confer distinct
Eigenschaften
CAS-Nummer |
110516-60-4 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
InChI-Schlüssel |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
Kanonische SMILES |
CCC1C(=O)C(=CO1)CO |
Key on ui other cas no. |
110516-60-4 |
Synonyme |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)







![3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B27658.png)




